molecular formula C24H25ClN6O2 B611996 WZ3146 CAS No. 1214265-56-1

WZ3146

Cat. No.: B611996
CAS No.: 1214265-56-1
M. Wt: 464.9 g/mol
InChI Key: APHGZZPEOCCYNO-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

WZ3146 plays a significant role in biochemical reactions, particularly in the inhibition of mutant EGFRs. It interacts with EGFR mutants, including EGFR L858R and EGFR Del E746_A750, and inhibits their activity . The nature of these interactions is characterized by the formation of a covalent bond between this compound and the EGFR mutants, rendering the inhibition irreversible .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the phosphorylation of EGFR, thereby impacting cell signaling pathways . This inhibition can lead to changes in gene expression and cellular metabolism, particularly in non-small cell lung cancer (NSCLC) cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, specifically EGFR mutants. It exerts its effects at the molecular level by irreversibly inhibiting these receptors, thereby preventing their activation and subsequent downstream signaling . This inhibition can lead to changes in gene expression, affecting cellular function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. It exhibits a dose-dependent inhibition of viability in both cell lines

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. It has been shown to inhibit IgE-dependent passive cutaneous anaphylaxis (PCA) in a dose-dependent manner .

Metabolic Pathways

Given its role as an EGFR inhibitor, it is likely to interact with enzymes or cofactors involved in EGFR signaling pathways .

Subcellular Localization

Given its role as an EGFR inhibitor, it is likely to localize to areas of the cell where EGFR is present, such as the cell membrane .

Preparation Methods

The synthesis of WZ3146 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

WZ3146 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The major products formed from these reactions include various substituted derivatives of this compound .

Properties

IUPAC Name

N-[3-[5-chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN6O2/c1-3-22(32)27-18-5-4-6-20(15-18)33-23-21(25)16-26-24(29-23)28-17-7-9-19(10-8-17)31-13-11-30(2)12-14-31/h3-10,15-16H,1,11-14H2,2H3,(H,27,32)(H,26,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APHGZZPEOCCYNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)OC4=CC=CC(=C4)NC(=O)C=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10659649
Record name N-[3-({5-Chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}oxy)phenyl]prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214265-56-1
Record name N-[3-({5-Chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}oxy)phenyl]prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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